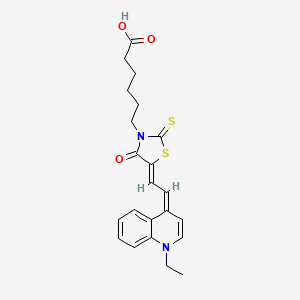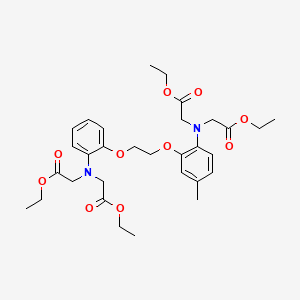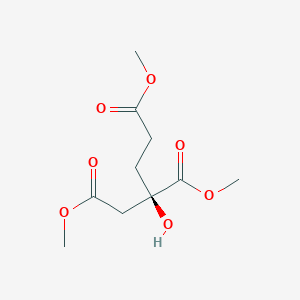![molecular formula C22H17FN4O2 B12925822 Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- CAS No. 828930-95-6](/img/structure/B12925822.png)
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a benzamide group, a quinazoline ring, and a fluorophenoxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenoxy Methyl Group: This step often involves the reaction of the quinazoline derivative with a fluorophenoxy methyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides, amines, and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-(((6-Chloro-4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzamide
- 4-(((6-Iodo-4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzamide
- 4-(((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzamide
Uniqueness
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- is unique due to the presence of the fluorophenoxy methyl group, which can enhance its biological activity and stability compared to other similar compounds. This structural feature may contribute to its potential as a more effective therapeutic agent.
特性
| 828930-95-6 | |
分子式 |
C22H17FN4O2 |
分子量 |
388.4 g/mol |
IUPAC名 |
N-(4-aminoquinazolin-6-yl)-2-[(4-fluorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C22H17FN4O2/c23-15-5-8-17(9-6-15)29-12-14-3-1-2-4-18(14)22(28)27-16-7-10-20-19(11-16)21(24)26-13-25-20/h1-11,13H,12H2,(H,27,28)(H2,24,25,26) |
InChIキー |
QHGGQYUHGGWFJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)N=CN=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12925769.png)




![2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925800.png)


![{3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol](/img/structure/B12925810.png)

